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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)piperazin-2-one

CAS No.: 1246553-07-0

Cat. No.: B1527474

Get Quote

Executive Summary & Structural Logic
Molecule: 3-(2-Fluorophenyl)piperazin-2-one Formula: C

H

FN

O MW: 194.21 g/mol Core Scaffold: Piperazin-2-one (2-oxopiperazine) Key Feature: A chiral
center at C3 bearing an ortho-fluorophenyl substituent.[1][2][3][4][5][6][7][8]

The analysis of this molecule presents unique challenges due to the chiral center at C3, which

renders the methylene protons of the piperazine ring (C5 and C6) diastereotopic.[1][2]

Furthermore, the 2-fluorophenyl moiety introduces

F-

H and

F-
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C spin-spin couplings that complicate the aromatic region but serve as definitive structural
fingerprints.[1][2]

Structural Numbering & Features[1][2][7][10][11]
N1: Amide nitrogen (Lactam NH).[1][2]

C2: Carbonyl carbon (Lactam C=O).[1][2]

C3: Chiral methine carbon (Benzylic).[1][2]

N4: Secondary amine nitrogen.[1][2]

C5/C6: Ethylene bridge carbons.[1][2]

NMR Spectroscopy: The Primary Validation Tool[2]
H NMR Analysis (Proton)
Solvent Recommendation: DMSO-

is preferred over CDCl

to ensure solubility of the lactam and to sharpen the exchangeable NH signals.[1][2]
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Position Type
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Mechanistic
Insight

NH (N1) Amide 7.8 – 8.2 br s -

Downfield

due to lactam

resonance;

H-bonding

sensitive.[1]

[2]

Ar-H Aromatic 7.1 – 7.5 m

Complex

multiplet due

to overlap

and F-

coupling.[1]

[2] The

proton ortho

to F is

distinct.[1][2]

H3 Methine 4.8 – 5.1 s (or d) -

Diagnostic

Peak.

Benzylic and

-carbonyl.[1]

[2] Appears

as a singlet if

N4-H

exchange is

fast; doublet

if slow.[1][2]

H5/H6 Methylene 2.8 – 3.4 m Complex Diastereotopi

c Effect. The

C3 chiral

center makes

H5a/H5b and

H6a/H6b

chemically
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non-

equivalent.[1]

[2]

NH (N4) Amine 2.0 – 2.5 br s -

Broad;

chemical shift

varies with

concentration

and water

content.[1][2]

C NMR Analysis (Carbon)
The

C spectrum is defined by the C-F coupling patterns.[1]

C2 (Carbonyl): ~168-170 ppm (Singlet).[1][2]

C3 (Chiral Center): ~58-62 ppm.[1][2]

Aromatic Ring (C-F Coupling):

C-F (

): ~160 ppm (Doublet,

Hz).[1]

C-(

): ~115 ppm (Doublet,

Hz).[1][2]

C-(

): ~130 ppm (Doublet,

Hz).[1][2]
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F NMR (Fluorine)
This is the most rapid purity check.[1]

Shift: -110 to -120 ppm (relative to CFCl

).[1][2]

Pattern: Multiplet (ddd) due to coupling with aromatic protons.[1][2]

Utility: Integration of this signal against an internal standard (e.g.,

-trifluorotoluene) provides a precise quantitative assay (qNMR) without interference from
solvent or water peaks.[1][2]

Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure, distinguishing it

from its regioisomer (5-substituted), and assessing enantiomeric purity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Sample
3-(2-Fluorophenyl)piperazin-2-one

1. 19F NMR

Signal @ -115 ppm?
(Confirms F-Ar moiety)

2. 1H NMR (DMSO-d6)

Diagnostic H3 Singlet @ ~5.0 ppm
(Confirms 3-position substitution)

3. 2D HSQC/HMBC

HMBC: Correlation H3 -> C=O
(Confirms Lactam Core)

4. Chiral HPLC

Enantiomeric Excess (ee%)
Determine R/S ratio

Click to download full resolution via product page

Caption: Step-by-step logic flow for the structural validation of 3-arylpiperazin-2-ones.
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Infrared (IR) & Mass Spectrometry (MS)[1][3][4]
Infrared Spectroscopy (ATR-FTIR)
The IR spectrum distinguishes the lactam carbonyl from open-chain amides or esters.[1][2]

Lactam C=O: 1660 – 1680 cm

(Strong).[1][2] Note: Lower frequency than typical esters due to amide resonance.[1][2]

N-H Stretch: 3200 – 3400 cm

(Broad).[1][2] Two bands may be visible (Amide NH and Amine NH).[1][2]

C-F Stretch: 1200 – 1250 cm

(Strong).[1][2]

Mass Spectrometry (ESI-MS)[1][2]
Ionization: Positive Mode (ESI+).[1][2]

Molecular Ion:

m/z.[1][2]

Fragmentation Pathway:

Loss of CO (-28): Cleavage of the lactam ring is a primary pathway.[1][2]

Retro-Diels-Alder (RDA): Piperazinone rings often undergo RDA-type fragmentation,

losing fragments of the ethylene bridge (

).[1][2]

Experimental Protocols
Protocol A: NMR Sample Preparation for Structural
Assignment[1][2]

Objective: Obtain high-resolution spectra with resolved exchangeable protons.
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Reagents: DMSO-

(99.9% D) + 0.03% TMS.[1][2]

Procedure:

Weigh 10-15 mg of the solid sample into a clean vial.

Add 0.6 mL of DMSO-

.[1][2]

Sonicate for 30 seconds to ensure complete dissolution (lactams can be crystalline and

slow to dissolve).

Transfer to a 5mm NMR tube.[1][2]

Critical Parameter: Set probe temperature to 300K. If H3/H5/H6 signals are broad due to

conformational flipping of the piperazine ring, elevate temperature to 320K to coalesce the

signals.[1][2]

Protocol B: Chiral Purity Determination (HPLC)
Objective: Quantify the enantiomeric excess (ee) of the synthesized scaffold.

Column: Chiralpak IA or IB (Amylose-based).[1][2]

Mobile Phase: Hexane : Ethanol (80:[1]20) with 0.1% Diethylamine (DEA).[1][2] DEA is

required to sharpen the peak of the secondary amine.[1][2]

Flow Rate: 1.0 mL/min.[1][2]

Detection: UV @ 254 nm (Phenyl absorption).[1][2]

Expected Result: Two peaks (R and S enantiomers).[1][2][7] Baseline separation is typically

achieved within 15 minutes.[1][2]
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Design and Synthesis of Piperazine Hybrid Molecules. Source: Revue Roumaine de Chimie.

[1][2] URL:[Link]

PubChem Compound Summary: 3-(2-fluorophenyl)piperazin-2-one. Source:[1][2] National

Center for Biotechnology Information.[1][2] URL:[Link][1]

Identification of 3-(piperazinylmethyl)benzofuran derivatives. Source: Taylor & Francis

Online.[1][2] URL:[Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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